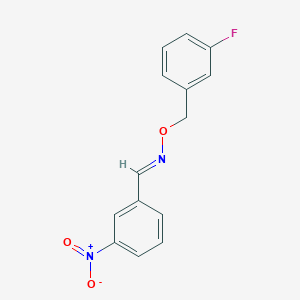

3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime, also known as 3-FBN-NO, is a nitro-aromatic compound that has been studied for its potential applications in scientific research. It is a derivative of nitrobenzene, and its properties have been studied in order to understand the effects of nitro-aromatic compounds on biochemical and physiological processes.

Applications De Recherche Scientifique

Catalysis in Organic Synthesis : A study by Tale and Adude (2006) described the use of a novel 3-nitrobenzeneboronic acid as an efficient catalyst for the acetylation of alcohols and phenols. This process is mild and leaves sensitive functional groups like oximes stable under reaction conditions, highlighting its potential in synthetic chemistry (Tale & Adude, 2006).

Bioactivity Studies : Chen et al. (2007) synthesized novel compounds including 3-nitrobenzyl-2-oxo-glutaric acid and investigated their bioactivities. They found that 3-nitrobenzyl-2-oxo-glutaric acid acts as a mild inhibitor for the hydroxylation reaction catalyzed by PHD2, indicating potential biological applications (Chen, Zhang, Liu, & Schofield, 2007).

Material Science and Polymer Chemistry : Zhao et al. (2012) explored the use of o-nitrobenzyl groups in polymer and materials science. They noted the increasing utilization of this group in various aspects of polymer chemistry, such as in photodegradable hydrogels and photocleavable bioconjugates, suggesting potential applications of 3-nitrobenzenecarbaldehyde O-(3-fluorobenzyl)oxime in this field (Zhao, Sterner, Coughlin, & Théato, 2012).

Glycan Structural Analysis : Ramsay et al. (2001) discussed the reductive oxyamination of glycan structures as a tagging procedure for their analysis. They used compounds such as O-(4-nitrobenzyl)-hydroxylamine for this purpose, indicating the relevance of similar structures in glycan research (Ramsay, Freeman, Grace, Redmond, & Macleod, 2001).

Chemical Sensing and Detection : A study by Kim et al. (2017) utilized meso-oxime-substituted compounds for the colorimetric and fluorogenic detection of phosgene, demonstrating the potential of oxime derivatives in chemical sensing applications (Kim, Hwang, Bouffard, & Kim, 2017).

Propriétés

IUPAC Name |

(E)-N-[(3-fluorophenyl)methoxy]-1-(3-nitrophenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3/c15-13-5-1-4-12(7-13)10-20-16-9-11-3-2-6-14(8-11)17(18)19/h1-9H,10H2/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMCSARALHAAJG-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CON=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)CO/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2374968.png)

![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2374978.png)

![Ethyl 6-bromo-5-{[4-(methoxycarbonyl)benzyl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2374979.png)

![2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2374981.png)

![3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2374989.png)

![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-2-furanylphosphino)ferrocene](/img/no-structure.png)